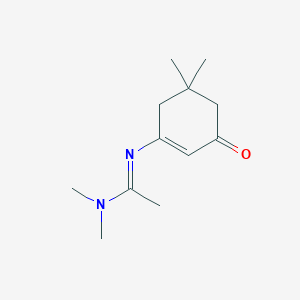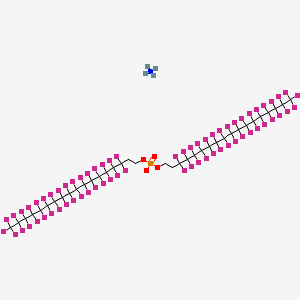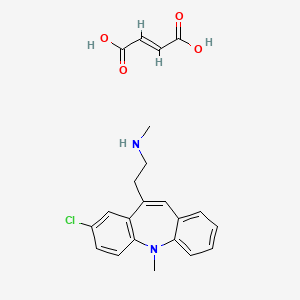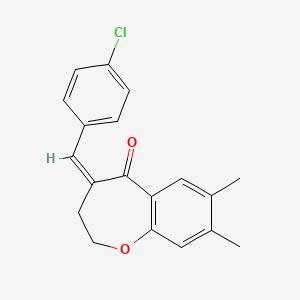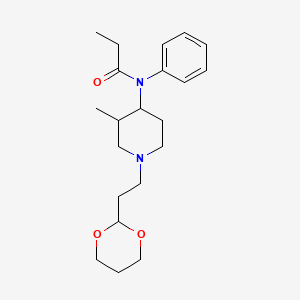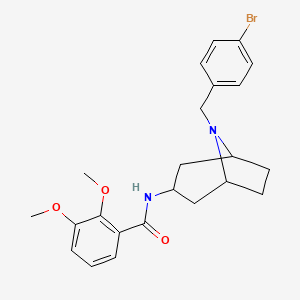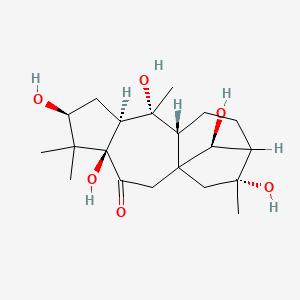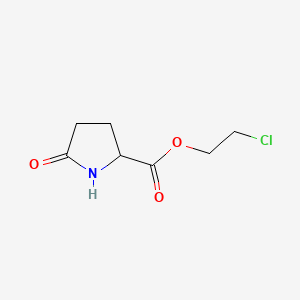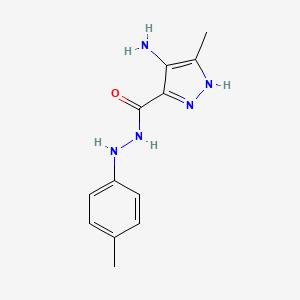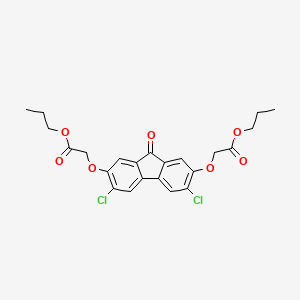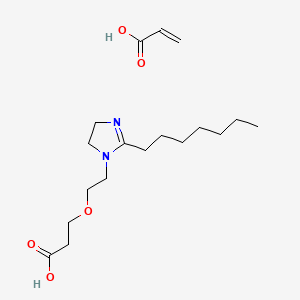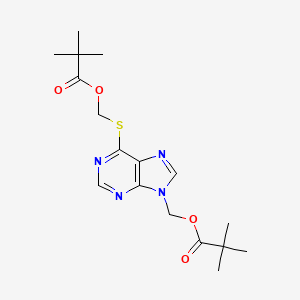
S6,9-Bispivaloyloxymethyl-6-mercaptopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S6,9-Bispivaloyloxymethyl-6-mercaptopurine is a synthetic derivative of 6-mercaptopurine, a well-known antimetabolite used in chemotherapy. This compound is characterized by its molecular formula C17H24N4O4S and a molecular weight of 380.462 g/mol . It is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S6,9-Bispivaloyloxymethyl-6-mercaptopurine involves the esterification of 6-mercaptopurine with pivaloyloxymethyl groups. The reaction typically requires the use of propanoic acid, 2,2-dimethyl- , and (9-((2,2-dimethyl-1-oxopropoxy)methyl)-9H-purin-6-yl)thio)methyl ester under controlled conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
S6,9-Bispivaloyloxymethyl-6-mercaptopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
S6,9-Bispivaloyloxymethyl-6-mercaptopurine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential as an antimetabolite in cellular studies.
Mechanism of Action
The mechanism of action of S6,9-Bispivaloyloxymethyl-6-mercaptopurine involves its conversion to active metabolites within the cell. These metabolites interfere with nucleic acid synthesis by inhibiting purine metabolism, leading to the disruption of DNA and RNA synthesis. This results in the death of rapidly proliferating cells, particularly malignant ones . The molecular targets include enzymes involved in purine biosynthesis, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressant.
Thioguanine: Another purine analog with similar antimetabolite properties.
Uniqueness
S6,9-Bispivaloyloxymethyl-6-mercaptopurine is unique due to its esterified structure, which enhances its stability and bioavailability compared to its parent compound, 6-mercaptopurine. This modification potentially reduces the compound’s toxicity and improves its therapeutic efficacy .
Properties
CAS No. |
80693-25-0 |
|---|---|
Molecular Formula |
C17H24N4O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[6-(2,2-dimethylpropanoyloxymethylsulfanyl)purin-9-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H24N4O4S/c1-16(2,3)14(22)24-9-21-8-20-11-12(21)18-7-19-13(11)26-10-25-15(23)17(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
PJUSKIMKYUXGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC2=C1N=CN=C2SCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


